Fepradinol

Vascular Permeability Acute Inflammation Mediator Antagonism

Sourcing Fepradinol (CAS 36981-91-6) requires distinguishing its unique, non-COX mechanism from generic NSAIDs. Its potent activity against histamine, serotonin, and bradykinin-mediated inflammation makes it irreplaceable for specific dermatological (rosacea patent) and sports injury research. Procure only high-purity material to ensure experimental validity and explore its patented, commercially protected topical applications.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 36981-91-6
Cat. No. B120217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFepradinol
CAS36981-91-6
Synonyms(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol
Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)-
D 2266
D-2266
Dalgen
fepradinol
fepradinol hydrochloride
Flexidol
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC(C1=CC=CC=C1)O
InChIInChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3
InChIKeyPVOOBRUZWPQOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fepradinol (CAS 36981-91-6): Procurement-Ready Anti-Inflammatory with Non-COX Mechanism of Action


Fepradinol (CAS 36981-91-6) is a synthetic phenylethanolamine derivative that functions as a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties [1]. Unlike classic NSAIDs such as ibuprofen and ketoprofen, fepradinol is structurally related to α-adrenergic compounds, and its anti-inflammatory activity does not appear to depend on cyclooxygenase (COX) inhibition [1][2]. Preclinical studies confirm potent activity across diverse experimental inflammation models, with a mechanism that differs fundamentally from that of indomethacin and other reference NSAIDs [2][3].

Why Fepradinol Cannot Be Substituted with Standard NSAIDs: Mechanistic Divergence with Procurement Implications


Fepradinol's anti-inflammatory mechanism is fundamentally distinct from that of COX-inhibiting NSAIDs, rendering generic substitution scientifically invalid. While indomethacin and piroxicam require prostaglandin synthesis inhibition for efficacy, fepradinol retains potent activity in inflammation models unrelated to prostaglandins [1][2]. It uniquely inhibits vascular permeability responses triggered by histamine, serotonin, and bradykinin — mediators against which COX inhibitors are ineffective [3]. This mechanistic divergence translates to differential efficacy in specific experimental and clinical contexts, meaning procurement decisions based solely on NSAID classification risk selecting a compound with incompatible pharmacological properties.

Fepradinol Comparative Efficacy Data: Quantitative Differentiation from Indomethacin, Piroxicam, Cyproheptadine, and Benzasal


Broad-Spectrum Mediator Inhibition: Fepradinol Uniquely Suppresses All Three Major Inflammatory Mediators

In a rat skin vascular permeability model, fepradinol (25 mg/kg p.o.) was the only compound tested that inhibited the inflammatory actions induced by all three chemical mediators — histamine, serotonin, and bradykinin [1]. Reference compounds (including indomethacin) failed to achieve this broad-spectrum inhibition, highlighting fepradinol's unique mediator-agnostic mechanism.

Vascular Permeability Acute Inflammation Mediator Antagonism

Dual-Phase Efficacy: Fepradinol Suppresses Both Early and Late Inflammation Unlike Indomethacin and Piroxicam

In rat paw edema models using kaolin and nystatin, fepradinol (25 mg/kg p.o.) displayed inhibitory effects on both the early and late stages of inflammation [1]. In contrast, indomethacin (10 mg/kg p.o.) and piroxicam (10 mg/kg p.o.) only inhibited the late stage, demonstrating fepradinol's superior temporal coverage of the inflammatory response.

Paw Edema Dual-Phase Inhibition Kaolin-Induced Inflammation

Clinical Superiority in Sports Traumatology: Faster Recovery with Fepradinol Aerosol vs. Benzasal

A multicenter, double-blind clinical trial (n=137 patients with sports-related articular and extra-articular injuries) compared fepradinol aerosol with benzidamine salicylate (benzasal) aerosol [1]. Fepradinol-treated patients progressed more favorably and recovered faster than those treated with benzasal (P < 0.01 for injury cure process duration).

Sports Medicine Topical NSAID Clinical Trial

Unique Patent Position: Fepradinol for Rosacea Treatment Where Classic NSAIDs Are Not Indicated

Fepradinol is the subject of a specific patent (WO2005060948A1) for the treatment of rosacea via topical dermatological compositions [1]. This application is distinct from standard NSAID indications, leveraging fepradinol's non-COX anti-inflammatory mechanism and α-adrenergic structural features that may provide vascular stabilizing effects relevant to rosacea pathophysiology.

Dermatology Rosacea Topical Formulation

Optimal Scientific and Industrial Applications for Fepradinol Based on Evidence


Topical Formulation Development for Rosacea and Dermatological Inflammation

Fepradinol is explicitly patented for topical compositions treating rosacea [1]. Given its mechanism is unrelated to COX inhibition and includes vascular permeability reduction [2], formulation development for rosacea and other dermatological conditions with vascular involvement is strongly supported. This represents a commercially protected application space not addressable with standard NSAIDs.

Aerosol and Topical Formulations for Sports-Related Musculoskeletal Injuries

The clinical trial demonstrating faster recovery with fepradinol aerosol versus benzasal in sports injuries (P < 0.01) [3] supports its use in topical analgesic/anti-inflammatory products for acute trauma. The favorable safety profile observed (no adverse effects recorded) further reinforces its suitability for over-the-counter or prescription topical sports medicine applications.

Research Tool for Prostaglandin-Independent Inflammation Pathways

Fepradinol's efficacy in prostaglandin-independent inflammation models (dextran, PAF, kaolin early phase) [4] makes it a valuable reference compound for elucidating non-COX anti-inflammatory mechanisms. Researchers investigating alternative pathways of inflammation control can use fepradinol as a positive control distinct from traditional NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fepradinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.